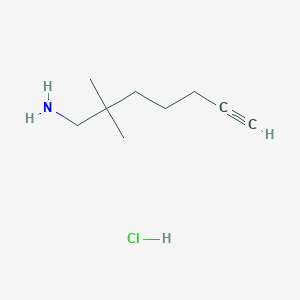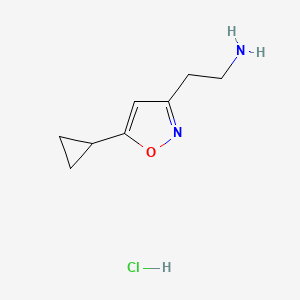
2,2-Dimethylhept-6-yn-1-amine hydrochloride
Vue d'ensemble
Description
2,2-Dimethylhept-6-yn-1-amine hydrochloride (DMH-HCl) is an organic compound belonging to the class of heterocyclic amines, which is widely used as a building block in organic synthesis. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. DMH-HCl is also used in the preparation of several biologically active compounds and is a key component in the synthesis of several important drugs. This article will discuss the synthesis method of DMH-HCl, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Applications De Recherche Scientifique
Antifungal Applications
2,2-Dimethylhept-6-yn-1-amine hydrochloride: is an allylamine derivative used in the treatment of fungal infections. It inhibits ergosterol synthesis by blocking squalene epoxidase, an enzyme crucial for fungal cell wall synthesis . This compound is particularly effective against dermatophytoses, pityriasis versicolor, and cutaneous candidiasis. Its application extends to treating superficial fungal infections like seborrheic dermatitis, tinea capitis, and onychomycosis, especially valued for its short-duration therapy .
Bacterial Cell Wall Synthesis Inhibition
Apart from its antifungal properties, this compound also exhibits activity against bacterial cell walls. By inhibiting the growth of bacterial cell walls, it leads to cell death, as the contents of the cell become unprotected . This property is significant for developing treatments against bacterial infections that exhibit resistance to traditional antibiotics.
Analytical Chemistry
In the field of analytical chemistry, 2,2-Dimethylhept-6-yn-1-amine hydrochloride is used for qualitative and quantitative estimation to ensure the safety and efficacy of drugs in different matrices. It is involved in methods using liquid chromatography techniques, titration, and absorption spectrophotometry in the ultraviolet and infrared regions . The compound’s characteristics make it a valuable reference substance for method development and optimization.
Dermatological Therapeutics
This compound is applied topically for various dermatological conditions. It is used in the treatment of jock itch (tinea cruris), athlete’s foot (tinea pedis), and ringworm. Its efficacy in these conditions is due to its ability to penetrate the skin and reach the site of infection, providing effective treatment with minimal systemic absorption .
Pharmaceutical Quality Assurance
In pharmaceutical quality assurance, 2,2-Dimethylhept-6-yn-1-amine hydrochloride plays a role in the estimation of drug purity and identification of impurities. It is essential for maintaining the integrity of pharmaceutical products and ensuring that they meet the required standards for safety and effectiveness .
Propriétés
IUPAC Name |
2,2-dimethylhept-6-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-4-5-6-7-9(2,3)8-10;/h1H,5-8,10H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEDUYVDNFSNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC#C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylhept-6-yn-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine hydrochloride](/img/structure/B1485178.png)
![3-[(Oxan-4-yl)methylidene]azetidine hydrochloride](/img/structure/B1485182.png)
![3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1485185.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H-cyclopenta[d][1,2,3]triazole](/img/structure/B1485186.png)
amine](/img/structure/B1485187.png)
amine](/img/structure/B1485188.png)

amine](/img/structure/B1485190.png)
![7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1485192.png)
![2-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485195.png)

